
Tetramethylammonium silicate
Overview
Description
Tetramethylammonium silicate (chemical formula: C₄H₁₃NO₅Si₂, molecular weight: 211.32 g/mol) is a quaternary ammonium silicate compound typically available as a colorless liquid with a density of 1.070 g/mL . It is widely utilized in industrial applications, particularly in electronics for manufacturing transistors, solar cells, and solid-state devices due to its ability to act as a structure-directing agent (SDA) in zeolite synthesis and as a precursor for silicate oligomers . Safety protocols highlight its corrosive nature (Hazard Statement H314), necessitating precautions such as protective equipment and immediate medical attention upon exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium silicate can be synthesized by reacting tetramethylammonium hydroxide with silicic acid. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound solution .
Industrial Production Methods: In industrial settings, this compound is produced by mixing tetramethylammonium hydroxide with a silica source under controlled conditions. The concentration of the solution is usually maintained between 15-20 wt. % in water, ensuring high purity and stability .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium silicate primarily undergoes condensation reactions, where silicate anions polymerize to form larger silicate structures. These reactions are crucial in the synthesis of mesoporous silica materials .
Common Reagents and Conditions:
Reagents: Tetramethylammonium hydroxide, silicic acid.
Conditions: Aqueous solution, controlled temperature and pH.
Major Products: The primary products of these reactions are various forms of silicate oligomers and polymers, which are essential in the formation of mesoporous silica materials .
Scientific Research Applications
Tetramethylammonium silicate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethylammonium silicate involves the coordination of tetramethylammonium ions with silicate anions. This coordination facilitates the polymerization of silicate anions, leading to the formation of larger silicate structures. The tetramethylammonium ions play a crucial role in stabilizing these structures and controlling their morphology .
Comparison with Similar Compounds
Structural Variations in Silicate Anions
The silicate anion geometry is highly dependent on the cation type. Tetramethylammonium (TMA) cations favor the formation of the cubic octameric silicate anion (Si₈O₂₀⁸⁻) with a double-four-ring (D4R) structure . In contrast:
- Tetraethylammonium (TEA) : Promotes double-three-ring (D3R) and D5R silicate structures.
- Tetrabutylammonium (TBA) : Stabilizes D6R silicate anions (Si₁₂O₃₀¹²⁻) .
Table 1: Silicate Anion Structures Influenced by Quaternary Ammonium Cations
Cation | Silicate Anion Structure | Key Feature |
---|---|---|
Tetramethylammonium | Si₈O₂₀⁸⁻ (D4R) | Cubic octamer |
Tetraethylammonium | D3R/D5R | Smaller/larger ring sizes |
Tetrabutylammonium | Si₁₂O₃₀¹²⁻ (D6R) | Larger cage structure |
Polymerization Kinetics
Studies using ²⁹Si NMR reveal that TMA silicate solutions exhibit rapid formation of the cubic octamer Q³(8), a critical intermediate in zeolite synthesis . This contrasts with potassium silicates, which form linear or branched oligomers under similar conditions. Co-hydrolysis with methyltriethoxysilane (MTEOS) in TMA-containing solutions selectively yields the Si₈O₂₀⁸⁻ species, demonstrating TMA’s role in stabilizing specific silicate frameworks .
Table 2: Polymerization Behavior of Selected Silicates
Stability and Reactivity
TMA silicate exhibits unique reactivity due to CH···N hydrogen bonding between the cation and anion, leading to bond inequality and enhanced reactivity in solvent systems . This contrasts with inorganic silicates (e.g., potassium silicate), which lack such interactions and require harsher conditions for polymerization. Computational studies suggest TMA’s ability to stabilize transition states during silicate oligomerization, further distinguishing it from bulkier cations like TBA .
Spectroscopic Characteristics
Infrared (IR) and Raman spectra of TMA salts correlate with crystal habits, enabling structural predictions without diffraction data . For example, TMA hydroxide’s Raman spectrum shows isolated (CH₃)₄N⁺ and OH⁻ ions, a feature absent in larger cations due to increased vibrational complexity .
Biological Activity
Tetramethylammonium silicate, with the chemical formula , is an organosilicon compound that has garnered interest due to its unique biological properties and potential applications in various fields including medicine and materials science. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects.
This compound is a quaternary ammonium compound that exhibits surfactant properties. It is soluble in water and is often used in formulations requiring non-aqueous solubility. The compound can influence the formation of silicate species, affecting both its biological activity and interactions with other compounds .
Antimicrobial Activity
Antibacterial Properties
Research indicates that this compound possesses significant antibacterial properties. A study demonstrated that the compound, when incorporated into hydroxyapatite nanoparticles, enhanced the antibacterial efficacy against various strains including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its surfactant nature, leading to increased permeability and eventual cell lysis .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown promising antifungal activity. Specifically, it has been tested against strains such as Candida albicans and Candida tropicalis. The incorporation of silicate into hydroxyapatite matrices was found to enhance the antifungal activity compared to pure hydroxyapatite formulations. This suggests that this compound could be beneficial in developing antifungal treatments .
Cytotoxicity Studies
While this compound exhibits antimicrobial properties, its cytotoxic effects on mammalian cells have also been evaluated. Preliminary studies indicate that at lower concentrations, the compound may promote cell proliferation; however, higher concentrations could lead to significant cytotoxicity. This duality presents a challenge in determining safe and effective dosages for therapeutic applications .
Case Study 1: Antimicrobial Efficacy in Hydroxyapatite Formulations
A study conducted on silver-doped silicate-substituted hydroxyapatite nanoparticles demonstrated that the addition of this compound improved the antibacterial activity significantly compared to control groups. The nanoparticles were synthesized using a hydrothermal method and tested against standard bacterial strains. Results showed a marked decrease in bacterial viability with increasing concentrations of the compound .
Case Study 2: Evaluation of Cytotoxic Effects
In another investigation focusing on cytotoxicity, this compound was tested on various human cell lines. Results indicated that concentrations above 100 µg/mL resulted in a significant reduction in cell viability, suggesting a need for careful dosage management when considering therapeutic applications .
Data Summary
Q & A
Basic Research Questions
Q. What is the role of tetramethylammonium (TMA⁺) in silicate oligomerization during zeolite synthesis?
TMA⁺ acts as a structure-directing agent (SDA) by stabilizing specific silicate intermediates. Computational studies using ab initio molecular dynamics (AIMD) reveal that TMA⁺ preferentially coordinates with 4-ring silicate structures (e.g., branched tetramers or double four-rings, D4R), lowering their free energy barriers compared to trimers or 3-rings . This selectivity drives the formation of LTA-type zeolites, as observed in experiments where D4R·8TMA complexes crystallize .
Methodological Insight :
- Use AIMD with thermodynamic integration to map free energy profiles of oligomerization steps.
- Analyze coordination dynamics between TMA⁺ and silicate species (e.g., hydrogen bonding, electrostatic interactions) .
Q. How does TMA⁺ facilitate crystal structure determination of layered silicates like RUB-15?
TMA⁺ simplifies structure solution by acting as a "heavy atom" surrogate. In RUB-15 (TMA₈[Si₂₄O₅₂(OH)₄]·20H₂O), TMA⁺ and SiO₄ tetrahedra generate approximate electron density peaks at moderate resolution (~2 Å), enabling direct methods (DM) for phase retrieval . This approach bypasses the need for atomic-resolution data, demonstrating TMA⁺’s utility in crystallography of complex silicates.
Experimental Design :
- Collect laboratory powder diffraction (PD) data.
- Apply Patterson-function direct methods (PFDM) to resolve TMA⁺ and silicate substructures .
Advanced Research Questions
Q. What mechanistic insights explain TMA⁺’s stabilization of prenucleation clusters (PNCs) in framework silicate formation?
TMA⁺ stabilizes octameric silicate cages (Q₃⁸) via hydrogen bonding with water, forming dense liquid precursors [(TMA)ₓ(Q₃⁸)·nH₂O]^(x−8). At ~30% PNC concentration, nucleation occurs within these networks, leading to non-classical, multi-step crystallization pathways . This contrasts with classical ion-by-ion growth, highlighting TMA⁺’s role in templating framework assembly.
Key Data :
Parameter | Value/Observation | Reference |
---|---|---|
PNC threshold | ~30% of total silicate species | |
Stabilization mode | H-bonding with H₂O/TMA⁺ |
Q. How do computational studies resolve contradictions in TMA⁺’s coordination effects during silicate condensation?
AIMD simulations show TMA⁺ reduces activation barriers for linear tetramer formation by 5–10 kJ/mol compared to Na⁺ or NH₄⁺, but has negligible impact on water-removal steps . This specificity explains experimental discrepancies where TMA⁺ directs 4-ring formation but does not universally accelerate all oligomerization steps.
Contradiction Analysis :
- Earlier studies assumed TMA⁺ uniformly lowers energy barriers.
- Advanced simulations reveal selective stabilization of branched/cyclic species over linear chains .
Q. What analytical techniques validate TMA⁺-silicate interactions in solution?
- ²⁹Si-NMR : Identifies Q³ (cyclic tetramer) and Q⁴ (D4R) species in TMA⁺-containing solutions .
- Neutron scattering : Quantifies hydrogen-bonding networks between TMA⁺, H₂O, and silicate clusters .
- X-ray crystallography : Resolves TMA⁺ occupancy in clathrate-like cavities (e.g., [NMe₄]₈[Si₈O₂₀]·16H₂O) .
Properties
IUPAC Name |
tetramethylazanium;silicate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSPVJKFJYTCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48N4O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746209 | |
Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53116-81-7 | |
Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl ammonium silicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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